molecular formula C7H9N3 B11923607 4-(Azetidin-3-yl)pyrimidine

4-(Azetidin-3-yl)pyrimidine

Cat. No.: B11923607
M. Wt: 135.17 g/mol
InChI Key: MHOUSAQYMWHVNZ-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with azetidine intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-3-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-(Azetidin-3-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

  • 4-(Azetidin-2-yl)pyrimidine
  • 4-(Pyrrolidin-3-yl)pyrimidine
  • 4-(Piperidin-3-yl)pyrimidine

Comparison: 4-(Azetidin-3-yl)pyrimidine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(azetidin-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-8-5-10-7(1)6-3-9-4-6/h1-2,5-6,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOUSAQYMWHVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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